beta-Ethoxybenzeneethanol

Physical Property Formulation Synthesis

Beta-Ethoxybenzeneethanol (CAS 36747-96-3), also known as beta-ethoxyphenethyl alcohol and 2-ethoxy-2-phenylethanol, is a beta-functionalized phenethyl alcohol with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol. It exists as a liquid at room temperature, with a density of 1.039 g/cm³ and a boiling point of 257.5°C at 760 mmHg.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 36747-96-3
Cat. No. B12654857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Ethoxybenzeneethanol
CAS36747-96-3
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCOC(CC1=CC=CC=C1)O
InChIInChI=1S/C10H14O2/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
InChIKeyQISVRAXIZYUGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Beta-Ethoxybenzeneethanol (CAS 36747-96-3): Physical Properties and Synthetic Utility for Informed Procurement Decisions


Beta-Ethoxybenzeneethanol (CAS 36747-96-3), also known as beta-ethoxyphenethyl alcohol and 2-ethoxy-2-phenylethanol, is a beta-functionalized phenethyl alcohol with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol [1]. It exists as a liquid at room temperature, with a density of 1.039 g/cm³ and a boiling point of 257.5°C at 760 mmHg [1]. The compound features an ethoxy group at the beta-position of the phenethyl chain, which imparts a calculated LogP value of 1.7565 and a topological polar surface area (PSA) of 29.46 Ų [1]. This specific structural arrangement distinguishes it from isomeric and positional analogs, making it a valuable intermediate in organic synthesis, particularly in the fragrance industry and in the preparation of beta-ethoxyphenethylamine derivatives .

Why Generic Substitution Fails: Beta-Ethoxybenzeneethanol's Unique Positional Isomerism Drives Differentiated Performance


Generic substitution within the C10H14O2 phenethyl alcohol class is not feasible due to the critical influence of ethoxy group positioning on both physicochemical properties and synthetic utility. Beta-Ethoxybenzeneethanol (CAS 36747-96-3) features an ethoxy group on the beta-carbon of the phenethyl chain, creating a secondary alcohol motif, whereas its para-substituted isomer, 2-(4-ethoxyphenyl)ethanol (CAS 22545-15-9), possesses an ethoxy group on the aromatic ring, resulting in a primary alcohol [1][2]. This fundamental structural divergence leads to quantifiable differences in physical state (liquid vs. solid), lipophilicity, and boiling point, which in turn dictate their suitability for specific applications, such as liquid-phase synthesis versus crystalline intermediate use [1]. Consequently, selecting the correct isomer is essential for achieving desired reaction outcomes and avoiding procurement of an inappropriate analog.

Product-Specific Quantitative Evidence Guide: Beta-Ethoxybenzeneethanol (CAS 36747-96-3) vs. Key Comparators


Physical State Differentiation: Beta-Ethoxybenzeneethanol Remains a Liquid at Ambient Temperature, Unlike Its Solid Para-Isomer

Beta-Ethoxybenzeneethanol (CAS 36747-96-3) exists as a liquid under standard laboratory conditions, whereas its positional isomer 2-(4-ethoxyphenyl)ethanol (CAS 22545-15-9) is a crystalline solid with a melting point of 42-44°C [1][2]. This difference in physical state is directly attributable to the position of the ethoxy group (beta-carbon vs. para-aromatic ring) and significantly impacts handling, formulation, and reaction compatibility.

Physical Property Formulation Synthesis

Lipophilicity Difference: Beta-Ethoxybenzeneethanol Exhibits Higher Calculated LogP than Its Para-Isomer

The calculated LogP of beta-Ethoxybenzeneethanol is 1.7565, which is 0.1364 units higher than that of 2-(4-ethoxyphenyl)ethanol (LogP = 1.62010) [1][2]. This difference indicates that the beta-substituted isomer is more lipophilic, a property that can influence membrane permeability and solvent partitioning in synthetic and biological applications.

Lipophilicity Drug Design Partition Coefficient

Boiling Point and Volatility: Beta-Ethoxybenzeneethanol Offers a Higher Boiling Point Than Its Para-Isomer

Beta-Ethoxybenzeneethanol has a boiling point of 257.5°C at 760 mmHg, which is approximately 119°C higher than the boiling point of 2-(4-ethoxyphenyl)ethanol (138-141°C at 8 mmHg) under comparable pressure conditions [1][2]. This substantial difference reflects the impact of the ethoxy group's position on intermolecular interactions and vapor pressure.

Thermal Stability Distillation Process Chemistry

Density and Refractive Index: Beta-Ethoxybenzeneethanol Possesses Distinct Physical Constants Relative to Structural Analogs

Beta-Ethoxybenzeneethanol exhibits a density of 1.039 g/cm³ and a refractive index of 1.516 [1]. These values differentiate it from other C10H14O2 isomers and provide critical quality control benchmarks for verifying compound identity and purity upon receipt.

Quality Control Identity Verification Analytical Chemistry

Optimal Research and Industrial Applications for Beta-Ethoxybenzeneethanol (CAS 36747-96-3) Based on Quantitative Differentiation


Liquid-Phase Organic Synthesis and Catalysis

Leveraging its liquid physical state and high boiling point (257.5°C), beta-Ethoxybenzeneethanol serves as an effective solvent or co-solvent in high-temperature organic reactions, including epoxide ring-opening and catalytic transformations, where solid isomeric alternatives would require additional dissolution steps . Its calculated LogP of 1.7565 further suggests favorable solubility in non-polar reaction media [1].

Fragrance and Flavor Formulation

The pleasant aroma and liquid state of beta-Ethoxybenzeneethanol make it a valuable intermediate in the fragrance industry, where its distinct olfactory profile and ease of blending differentiate it from solid or less volatile analogs . Its higher lipophilicity may also contribute to enhanced tenacity in fragrance formulations [1].

Pharmaceutical Intermediate and Building Block

Beta-Ethoxybenzeneethanol functions as a versatile precursor for the synthesis of beta-ethoxyphenethylamine and other beta-substituted phenethylamine derivatives, which are of interest in medicinal chemistry . The beta-ethoxy group provides a unique handle for further functionalization, and its liquid state facilitates handling in multi-step synthetic sequences [1].

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